molecular formula C12H9Cl2N3O B12905204 Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime

Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime

Cat. No.: B12905204
M. Wt: 282.12 g/mol
InChI Key: NWZAVPBCYHQKKK-LAZPYJJCSA-N
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Description

Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime is a fascinating compound with a unique structure. It belongs to the class of oxime derivatives and contains both an aldehyde group and a pyrazine ring. The compound’s chemical formula is C11H8Cl2N4O, and its systematic name reflects its substituents.

Preparation Methods

The synthesis of Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime involves an oximation reaction. Here’s how it’s prepared:

    Reaction: The oximation reaction occurs between pyrrolo[1,2-a]pyrazine (1) and 2,6-dichlorobenzonitrile oxide (2).

    Conditions: The reaction takes place in refluxing benzene, using an excess of 2,6-dichlorobenzonitrile oxide to compensate for any dimerization.

    Products: The resulting compounds are (3-arylpyrrolo[1,2-a]pyrazin-6-yl)(2,6-dichlorophenyl)methanone oxime derivatives (3 and 4).

Chemical Reactions Analysis

Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. Major products formed from these reactions are essential for understanding its versatility.

Scientific Research Applications

This compound has garnered attention due to its intriguing pharmacological activities. While more research is needed, it shows promise in the following areas:

    Antitumor Agents: Potential use in cancer therapy.

    mGluR5 Antagonists: Relevant for neurological disorders.

    Hypoxia Inducible Factor-1 Inhibitors: Implications in hypoxia-related conditions.

    Human Protein Kinase CK2 Inhibitors: Relevant to cellular signaling pathways.

Mechanism of Action

The precise mechanism by which Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime exerts its effects remains an active research topic. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While this compound is unique, it’s essential to compare it with related structures. Further exploration could reveal its distinct features and potential advantages over similar compounds.

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

(E)-N-[3-(2,4-dichlorophenyl)pyrazin-2-yl]oxyethanimine

InChI

InChI=1S/C12H9Cl2N3O/c1-2-17-18-12-11(15-5-6-16-12)9-4-3-8(13)7-10(9)14/h2-7H,1H3/b17-2+

InChI Key

NWZAVPBCYHQKKK-LAZPYJJCSA-N

Isomeric SMILES

C/C=N/OC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC=NOC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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